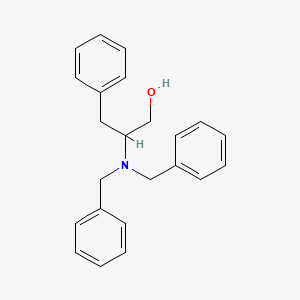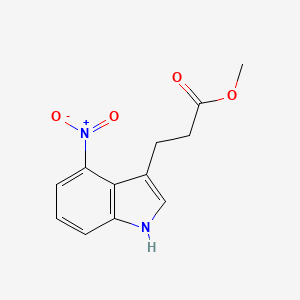![molecular formula C10H8Br2O3 B13707073 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is an organic compound that features a dibromoacetyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl ketone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The dibromoacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The compound can be reduced to form the corresponding 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.
Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted ethanones.
Reduction: The major product is 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.
Elimination: The major product is typically an alkene derivative of the original compound.
科学的研究の応用
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.
作用機序
The mechanism of action of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The dibromoacetyl group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, altering their function.
類似化合物との比較
Similar Compounds
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound is similar but has only one bromine atom, making it less reactive in certain contexts.
2,2-Dichloro-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is unique due to its dibromoacetyl group, which provides distinct reactivity compared to its mono-bromo or dichloro counterparts. This makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex organic molecules or in medicinal chemistry for targeting specific biomolecules.
特性
分子式 |
C10H8Br2O3 |
|---|---|
分子量 |
335.98 g/mol |
IUPAC名 |
2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C10H8Br2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2 |
InChIキー |
FVXUKUNBVPHAHH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


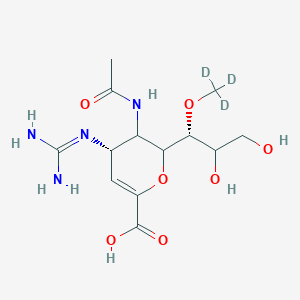
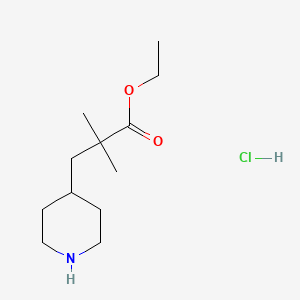
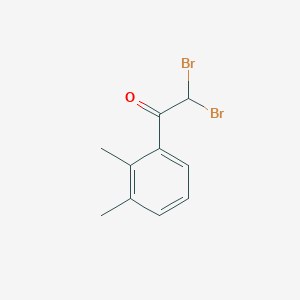
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
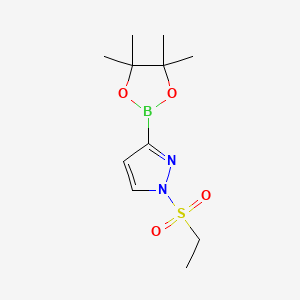
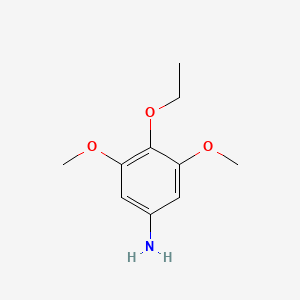

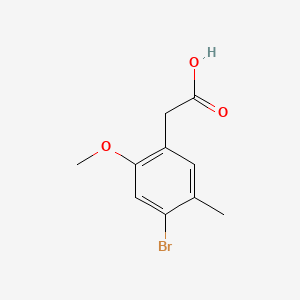
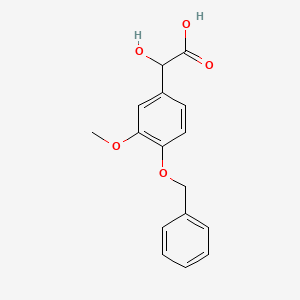
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
